2-Hydroxy-5-(pentafluorothio)benzaldehyde
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Overview
Description
2-Hydroxy-5-(pentafluorothio)benzaldehyde is an organic compound with the molecular formula C7H3F5O2S. It is also known by its IUPAC name, 2-hydroxy-5-(pentafluoro-lambda~6~-sulfanyl)benzaldehyde . This compound is characterized by the presence of a hydroxyl group and a pentafluorothio group attached to a benzaldehyde core.
Preparation Methods
One common method includes the reaction of 2-hydroxybenzaldehyde with pentafluorosulfur trifluoride (SF5Cl) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Chemical Reactions Analysis
2-Hydroxy-5-(pentafluorothio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pentafluorothio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-(pentafluorothio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(pentafluorothio)benzaldehyde involves its interaction with
Properties
IUPAC Name |
2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-1-2-7(14)5(3-6)4-13/h1-4,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLGOMVJAGNVSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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